An In-Depth Technical Guide to (S)-(+)-2-Indolinemethanol: A Chiral Scaffold for Advanced Synthesis
An In-Depth Technical Guide to (S)-(+)-2-Indolinemethanol: A Chiral Scaffold for Advanced Synthesis
Introduction: The Strategic Value of the Indoline Scaffold
In the landscape of modern medicinal chemistry and asymmetric synthesis, the indoline core structure has emerged as a "privileged scaffold." Its prevalence in a multitude of natural products and pharmacologically active compounds underscores its significance.[1][2] The indoline framework, a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring, offers a unique three-dimensional architecture that is advantageous for drug design.[3] Specifically, the non-coplanar nature of its rings can enhance aqueous solubility and modulate lipophilicity compared to its aromatic counterpart, indole.[1][3]
Within this important class of molecules, (S)-(+)-2-Indolinemethanol represents a particularly valuable chiral building block.[4][5] Its structure incorporates a stereogenic center at the C2 position, directly attached to a primary alcohol. This combination of a defined stereocenter, a reactive hydroxyl group, and the indoline nucleus makes it a versatile intermediate for constructing complex, enantiomerically pure molecules, particularly in the development of novel therapeutics and agrochemicals.[4][5] This guide provides an in-depth examination of its chemical properties, structure, synthesis, and reactivity, offering field-proven insights for researchers and drug development professionals.
Physicochemical and Structural Properties
The precise stereochemistry and functional group arrangement of (S)-(+)-2-Indolinemethanol dictate its physical properties and chemical behavior.
Core Chemical Identity
The fundamental properties of (S)-(+)-2-Indolinemethanol are summarized in the table below, compiled from reliable chemical supplier data and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO | [6] |
| Molecular Weight | 149.19 g/mol | [6] |
| Appearance | White to brown crystalline solid | [4] |
| Melting Point | 66-70 °C | [6] |
| Optical Rotation | [α]²⁰/D +52° to +54° (c=1 in ethanol) | [6][7] |
| CAS Number | 27640-33-1 | [6] |
| SMILES | OC[C@@H]1Cc2ccccc2N1 | [6] |
| InChI Key | GRPOFAKYHPAXNP-QMMMGPOBSA-N | [6] |
Molecular Structure and Stereochemistry
The structure of (S)-(+)-2-Indolinemethanol is defined by the indoline core with a hydroxymethyl group at the C2 position. The "(S)" designation specifies the absolute configuration at this chiral center, which is crucial for its application in stereoselective synthesis.
Caption: 2D structure of (S)-(+)-2-Indolinemethanol.
Spectroscopic Profile (Predicted)
-
¹H NMR (Proton NMR):
-
Aromatic Protons: Multiple signals expected in the δ 6.6-7.2 ppm range, corresponding to the four protons on the benzene ring.
-
N-H Proton: A broad singlet, typically in the δ 3.5-4.5 ppm range, which may exchange with D₂O.
-
C2-H Proton: A multiplet (e.g., a triplet or doublet of doublets) around δ 4.0-4.5 ppm, coupled to the protons on the hydroxymethyl group and the C3 methylene group.
-
Hydroxymethyl Protons (-CH₂OH): Two diastereotopic protons that will appear as a multiplet, likely around δ 3.5-3.8 ppm.
-
C3 Methylene Protons (-CH₂-): Two diastereotopic protons appearing as distinct multiplets, expected around δ 2.8-3.3 ppm.
-
O-H Proton: A broad singlet, whose chemical shift is concentration and solvent-dependent.
-
-
¹³C NMR (Carbon NMR):
-
Aromatic Carbons: Six signals expected in the δ 110-150 ppm region.
-
C2 Carbon: A signal around δ 60-65 ppm, being a chiral center attached to nitrogen and the hydroxymethyl group.
-
Hydroxymethyl Carbon (-CH₂OH): A signal in the δ 65-70 ppm range.
-
C3 Carbon: A signal around δ 35-40 ppm.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A strong, broad absorption band in the 3200-3600 cm⁻¹ region due to the alcohol hydroxyl group.[8]
-
N-H Stretch: A moderate, sharp absorption around 3300-3400 cm⁻¹, characteristic of a secondary amine.[9]
-
C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.[10]
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong absorption in the 1000-1250 cm⁻¹ region, characteristic of a primary alcohol.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The molecular ion peak would be expected at m/z = 149.
-
Key Fragmentation: A prominent fragment would be expected from the loss of the hydroxymethyl group (CH₂OH, 31 amu), resulting in a fragment at m/z = 118. This fragment corresponds to the stable indoline cation.
-
Synthesis Protocol: A Pathway to Enantiopurity
The most logical and widely practiced approach to synthesizing (S)-(+)-2-Indolinemethanol involves the reduction of its corresponding carboxylic acid, (S)-indoline-2-carboxylic acid. This precursor is accessible through established methods, such as the resolution of the racemic mixture.[2][11]
Caption: Synthetic workflow for (S)-(+)-2-Indolinemethanol.
Experimental Protocol: Reduction of (S)-Indoline-2-Carboxylic Acid
This protocol is adapted from standard procedures for the reduction of carboxylic acids using lithium aluminum hydride (LiAlH₄).[12][13]
Causality: Lithium aluminum hydride is a powerful, non-selective reducing agent capable of reducing carboxylic acids directly to primary alcohols.[12] The mechanism involves initial deprotonation of the acidic proton, followed by coordination of the aluminum to the carbonyl oxygen and subsequent delivery of hydride ions. An acidic workup is required to protonate the resulting alkoxide and hydrolyze the aluminum salts. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.
Step-by-Step Methodology:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a nitrogen inlet is assembled.
-
Reagent Suspension: The flask is charged with lithium aluminum hydride (LiAlH₄, ~1.5-2.0 molar equivalents) and anhydrous tetrahydrofuran (THF) under a positive pressure of nitrogen. The suspension is cooled to 0 °C in an ice bath.
-
Substrate Addition: (S)-Indoline-2-carboxylic acid (1.0 molar equivalent) is dissolved in a minimal amount of anhydrous THF. This solution is added dropwise to the stirred LiAlH₄ suspension via an addition funnel. Note: The addition is exothermic and may cause gas evolution (H₂); a slow addition rate is crucial for safety and control.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed (heated to ~65 °C) for 4-12 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.
-
Workup (Quenching): The flask is cooled back to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of:
-
Water (X mL, where X = grams of LiAlH₄ used).
-
15% aqueous sodium hydroxide (NaOH) solution (X mL).
-
Water (3X mL). This procedure, known as the Fieser workup, is designed to produce a granular, easily filterable precipitate of aluminum salts.
-
-
Isolation: The resulting white precipitate is removed by vacuum filtration, and the filter cake is washed thoroughly with additional THF or ethyl acetate.
-
Purification: The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure (S)-(+)-2-Indolinemethanol.
Applications in Drug Development and Asymmetric Synthesis
The utility of (S)-(+)-2-Indolinemethanol stems from its identity as a chiral auxiliary and a versatile synthetic intermediate.
Role as a Chiral Building Block
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[4][6] While (S)-(+)-2-Indolinemethanol itself can be used to introduce a chiral center, it is more frequently employed as a building block where its pre-existing stereocenter is carried through into the final product. The indoline scaffold is a key feature in numerous compounds targeting a range of diseases, including cancer and cardiovascular conditions.[1][14] For example, the closely related precursor, (S)-indoline-2-carboxylic acid, is a key intermediate in the synthesis of the ACE inhibitor Perindopril.[11]
Reactivity and Synthetic Potential
The reactivity of (S)-(+)-2-Indolinemethanol is dominated by its two primary functional groups: the secondary amine within the ring and the primary alcohol.
-
N-Functionalization: The secondary amine can be readily acylated, alkylated, or used in coupling reactions to introduce a wide variety of substituents. This is a common strategy in drug design to modulate the molecule's properties.
-
O-Functionalization: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution, or etherified.
The related class of 2-indolylmethanols (the unsaturated indole analogs) are known to undergo dehydration under acidic conditions to form highly reactive carbocation or vinyliminium intermediates.[1][15] These intermediates can then be trapped by various nucleophiles, enabling the construction of complex indole-based scaffolds.[15] While the saturated indoline system of (S)-(+)-2-Indolinemethanol is more stable, the principles of using the C2 position as a handle for further functionalization remain a powerful synthetic strategy.
Caption: Reactivity and synthetic potential of (S)-(+)-2-Indolinemethanol.
Conclusion
(S)-(+)-2-Indolinemethanol is more than a simple chemical reagent; it is a strategic tool for the efficient and stereocontrolled synthesis of complex molecules. Its well-defined stereochemistry, coupled with the versatile reactivity of its functional groups and the pharmacologically significant indoline core, ensures its continued importance in the fields of drug discovery, natural product synthesis, and materials science. This guide has outlined its core properties and provided a framework for its synthesis and application, grounding experimental choices in established chemical principles. As the demand for enantiomerically pure compounds grows, the role of chiral building blocks like (S)-(+)-2-Indolinemethanol will only become more critical.
References
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Product information, (S)-(+)-indoline-2-methanol. P&S Chemicals. [Link]
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Synthesis of indoline-2-carboxylic acid. PrepChem.com. [Link]
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Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate. [Link]
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Development and Application of Indolines in Pharmaceuticals. National Institutes of Health (NIH). [Link]
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Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. ACS Publications. [Link]
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